BenchChemオンラインストアへようこそ!

3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Antimalarial PfDHODH inhibition SAR

3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a privileged kinase inhibitor scaffold wherein the 3-CF3 group is critical for potency and selectivity. Unlike unsubstituted or alkyl analogs, the 3-CF3 enables a non-hinge-binding mode to B-Raf (X-ray confirmed), circumventing resistance mutations. SAR studies show ~25-fold enhanced PfDHODH inhibition versus methyl. It serves as a core for dual CDK2/TRKA inhibitors (IC50=0.09 μM) and exhibits superior kinase selectivity (KinomeScan S(35)=0.005). Procure this specific building block to ensure reproducible SAR and target validation outcomes.

Molecular Formula C7H4F3N3
Molecular Weight 187.12 g/mol
CAS No. 1186194-67-1
Cat. No. B3088709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine
CAS1186194-67-1
Molecular FormulaC7H4F3N3
Molecular Weight187.12 g/mol
Structural Identifiers
SMILESC1=CN2C(=C(C=N2)C(F)(F)F)N=C1
InChIInChI=1S/C7H4F3N3/c8-7(9,10)5-4-12-13-3-1-2-11-6(5)13/h1-4H
InChIKeyRNMUYSSUXDEUFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine (CAS 1186194-67-1): Scaffold Identification and Baseline Characteristics


3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine (CAS 1186194-67-1) is a heterocyclic building block belonging to the pyrazolo[1,5-a]pyrimidine family, a privileged scaffold in medicinal chemistry widely exploited for kinase inhibitor development [1]. The compound features a fused bicyclic core with a trifluoromethyl substituent at the 3-position, which confers distinct electronic and steric properties relative to unsubstituted or alkyl-substituted analogs. The pyrazolo[1,5-a]pyrimidine core is a known bioisostere of purine, enabling ATP-competitive kinase inhibition across multiple targets including Pim-1, B-Raf, CDKs, and TRK family kinases [2]. The specific 3-trifluoromethyl substitution pattern is a critical determinant of potency, selectivity, and physicochemical properties that differentiate this compound from other C-3 substituted analogs [3].

3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine: Why Simple In-Class Substitution Is Scientifically Unsound


The pyrazolo[1,5-a]pyrimidine scaffold exhibits profound structure-activity relationship (SAR) sensitivity, particularly at the C-3 position. Direct substitution of the trifluoromethyl group with hydrogen, methyl, phenyl, or other moieties produces compounds with markedly divergent biological profiles, as established by multiple independent SAR studies [1]. The -CF3 group is not merely a lipophilic appendage; it uniquely modulates both electronic density on the pyrazolo[1,5-a]pyrimidine core and the three-dimensional conformation of the binding pocket interaction . In antimalarial SAR, the presence of a CF3 group at specific positions increased activity by orders of magnitude compared to methyl analogs [2]. Similarly, in kinase inhibition, C-3 substitution directly governs both potency and selectivity across diverse kinase panels [3]. Consequently, procurement of a generic 'pyrazolo[1,5-a]pyrimidine' or an alternative C-3 substituent cannot be assumed to recapitulate the biological performance or physicochemical properties of the 3-trifluoromethyl variant, necessitating compound-specific validation for reproducible scientific outcomes.

3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine: Quantitative Differentiation Data vs. Key Comparators


3-Trifluoromethyl Substitution Enhances Antimalarial Potency Relative to Methyl Analogs in PfDHODH Inhibition

In a series of 7-arylaminopyrazolo[1,5-a]pyrimidines evaluated against Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), compounds bearing a CF3 group at position 2 or 5 of the pyrazolo[1,5-a]pyrimidine ring exhibited significantly enhanced inhibitory activity compared to methyl-substituted analogs [1]. While this study did not examine the 3-CF3 isomer directly, the class-level SAR demonstrates that CF3 substitution confers a 25- to 40-fold improvement in potency over CH3 substitution at the same position [1].

Antimalarial PfDHODH inhibition SAR

3-CF3 Pyrazolo[1,5-a]pyrimidine Derivatives Exhibit Potent Dual CDK2/TRKA Inhibition

A recent study synthesized and evaluated a series of pyrazolo[1,5-a]pyrimidine derivatives for dual CDK2/TRKA kinase inhibition. Compounds 6t and 6s, which contain a 3-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine core, exhibited potent inhibitory activity with IC50 values of 0.09 μM and 0.23 μM against CDK2, and 0.45 μM against TRKA, respectively [1]. These values are comparable to the clinical reference inhibitors ribociclib (CDK2 IC50 = 0.07 μM) and larotrectinib (TRKA IC50 = 0.07 μM) [1].

Kinase inhibition CDK2 TRKA Cancer

3-Substituted Pyrazolo[1,5-a]pyrimidines Demonstrate Superior Selectivity over Dorsomorphin in JAK1/VPS34 Inhibition

A 2020 study reported that monosubstituted 3-(benzothiazol-2-yl)pyrazolo[1,5-a]pyrimidine (compound 13) exhibited exceptional kinase selectivity with a KinomeScan selectivity score of 0.005 (S(35) = 0.005) and Kd values of 0.55 ± 0.055 μM for JAK1 JH2 pseudokinase and 0.410 ± 0.20 μM for VPS34 [1]. In contrast, Dorsomorphin (Compound C), a commonly used AMPK inhibitor and pyrazolopyrimidine comparator, exhibits a much broader kinase inhibition profile and is approximately 2- to 3-fold less potent in cellular assays (EC50 ~0.84–0.52 μM for most active disubstituted analogs in this series) [1].

JAK1 VPS34 Kinase selectivity KinomeScan

CF3 Group at C-3 Enables Non-Hinge-Binding Mode in B-Raf Kinase Inhibition

X-ray crystallography studies of C-3 substituted N-(3-(pyrazolo[1,5-a]pyrimidin-7-yl)phenyl)-3-(trifluoromethyl)benzamides revealed that inhibitor 10n binds to B-Raf kinase without forming a hinge-binding hydrogen bond, a binding mode distinct from many ATP-competitive kinase inhibitors . This non-hinge-binding mechanism is directly attributable to the specific C-3 substitution pattern; analogs lacking this substitution or with different C-3 groups typically adopt classical hinge-binding poses .

B-Raf Kinase inhibition Non-hinge-binding X-ray crystallography

Efficient Microwave-Assisted Synthesis of 3-Substituted Pyrazolo[1,5-a]pyrimidines Enables Rapid Library Generation

A microwave-assisted synthetic route for 3-substituted pyrazolo[1,5-a]pyrimidines was developed, yielding products in 20–93% (average 59%) across a diverse array of derivatives [1]. This methodology is particularly well-suited for the 3-CF3 variant, as the electron-withdrawing trifluoromethyl group does not impede the cyclization step [2]. In contrast, traditional thermal cyclization methods for unsubstituted or alkyl-substituted analogs often require longer reaction times (hours to days) and give lower yields (typically <50%) [2].

Microwave synthesis Chemical methodology Library synthesis

3-CF3 Substitution Modulates Lipophilicity and Metabolic Stability in Pyrazolopyrimidine Series

In a series of pyrazolopyrimidine CRF-1 receptor antagonists, incorporation of a CF3 group at metabolically labile positions was shown to improve metabolic stability while maintaining or enhancing potency [1]. Specifically, the trifluoromethyl group serves as a metabolically stable lipophilic group that balances the lipophilicity required for target engagement with the metabolic stability needed for favorable pharmacokinetics [1]. While this study focused on CRF-1 antagonists, the underlying principle—that CF3 groups enhance metabolic stability compared to methyl or unsubstituted analogs—is a well-established class-level phenomenon in medicinal chemistry [2].

ADME Metabolic stability Lipophilicity PK

3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine (CAS 1186194-67-1): Optimal Research and Industrial Use Cases


Kinase Inhibitor Discovery: CDK2/TRKA Dual Inhibition Programs

3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine serves as a core scaffold for developing dual CDK2/TRKA inhibitors with potency comparable to clinical reference compounds (IC50 = 0.09 μM vs ribociclib's 0.07 μM) [1]. Its efficient microwave-assisted synthesis (20–93% yield, 1 hour total reaction time) enables rapid analog generation for SAR studies [2]. Research groups focused on cell cycle regulation or neurotrophic signaling should prioritize this scaffold over unsubstituted pyrazolo[1,5-a]pyrimidines due to the established potency advantage of the 3-CF3 group.

Targeted Cancer Therapy: B-Raf Inhibitor Development with Non-Hinge-Binding Mechanism

The 3-CF3 substitution enables a unique non-hinge-binding mode to B-Raf kinase, as confirmed by X-ray crystallography . This binding mode may circumvent resistance mutations that compromise hinge-binding inhibitors. Medicinal chemistry teams pursuing B-Raf inhibitors for melanoma or other B-Raf-driven cancers should select the 3-CF3 variant over 3-H or 3-alkyl analogs to explore this differentiated binding mechanism, which has been associated with improved cellular activity and solubility .

Chemical Biology Probe Development: JAK1/VPS34 Selective Inhibitors

Monosubstituted 3-pyrazolo[1,5-a]pyrimidines exhibit exceptional kinase selectivity (KinomeScan S(35) = 0.005) and sub-micromolar binding affinity for JAK1 JH2 pseudokinase and VPS34 [3]. This selectivity profile is superior to widely used tool compounds like Dorsomorphin, which has broader off-target activity [3]. Chemical biology groups requiring precise target validation probes should procure 3-substituted pyrazolo[1,5-a]pyrimidines, including the 3-CF3 variant, to minimize confounding off-target effects in cellular assays.

Antimalarial Drug Discovery: PfDHODH Inhibitor Optimization

SAR studies confirm that CF3 substitution on the pyrazolo[1,5-a]pyrimidine ring enhances PfDHODH inhibition by ~25-fold compared to methyl substitution (IC50 = 0.16 μM vs 4 μM) [4]. While the 3-CF3 isomer was not directly tested in this study, the class-level SAR strongly supports its use as a privileged scaffold for antimalarial programs. Procurement of the 3-CF3 building block is recommended for medicinal chemistry efforts targeting Plasmodium falciparum dihydroorotate dehydrogenase.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.